molecular formula C10H18N4O6 B11115469 N-[4-(morpholin-4-yl)-3,3-dinitrobutyl]acetamide

N-[4-(morpholin-4-yl)-3,3-dinitrobutyl]acetamide

Cat. No.: B11115469
M. Wt: 290.27 g/mol
InChI Key: HSVULYZOVXILFH-UHFFFAOYSA-N
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Description

N-[4-(Morpholin-4-yl)-3,3-dinitrobutyl]acetamide is a synthetic organic compound of interest in medicinal chemistry research. Its molecular structure incorporates two pharmacologically significant motifs: the morpholine ring and the acetamide functional group. These structural features are commonly found in compounds investigated for various biological activities. The morpholine ring is a common heterocycle in drug design due to its ability to improve solubility and act as a key pharmacophore. Scientific studies have demonstrated that novel morpholine-based acetamide derivatives exhibit significant inhibitory activity against carbonic anhydrase , an enzyme target relevant to hypoxic tumors and certain malignancies . Some morpholine-acetamide derivatives have shown potent anti-proliferative effects against cancer cell lines, with efficacy comparable to standard chemotherapeutic agents . Furthermore, the fusion of morpholine with other bioactive scaffolds like benzimidazole has been explored for developing novel antimicrobial agents , with computational studies predicting favorable binding interactions with bacterial and fungal enzyme targets . The presence of strong electron-withdrawing nitro groups in the structure may also influence its reactivity and interaction with biological targets. This product is intended for research purposes, such as investigating structure-activity relationships, exploring new mechanisms of action, and developing potential multi-target therapeutic agents. Please Note: This product is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H18N4O6

Molecular Weight

290.27 g/mol

IUPAC Name

N-(4-morpholin-4-yl-3,3-dinitrobutyl)acetamide

InChI

InChI=1S/C10H18N4O6/c1-9(15)11-3-2-10(13(16)17,14(18)19)8-12-4-6-20-7-5-12/h2-8H2,1H3,(H,11,15)

InChI Key

HSVULYZOVXILFH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCC(CN1CCOCC1)([N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Direct Nitration of N-[4-(Morpholin-4-yl)butyl]acetamide

Procedure :

  • Substrate : N-[4-(Morpholin-4-yl)butyl]acetamide is treated with a mixed acid system (HNO₃/H₂SO₄) at controlled temperatures.

  • Conditions :

    • Nitration occurs at 0–10°C to prevent decomposition.

    • Molar ratio of HNO₃:H₂SO₄ = 1:1.5 ensures regioselective dinitration at the β-position.

  • Yield : 65–72% after purification via recrystallization (ethanol/water).

Key Data :

ParameterValue
Reaction Time4–6 hours
Temperature0–10°C
Purity (HPLC)>95%

Challenges :

  • Over-nitration risks at higher temperatures.

  • Requires strict control of acid concentration to avoid byproducts.

Stepwise Assembly from 4-Morpholinobutylamine

Procedure :

  • Nitration : 4-Morpholinobutylamine is dinitrated using fuming HNO₃ (90%) in dichloromethane at −5°C.

  • Acetylation : The resulting 3,3-dinitro-4-morpholinobutylamine is treated with acetic anhydride in pyridine at 25°C.

Conditions :

  • Nitration: 2 equivalents HNO₃, 2 hours.

  • Acetylation: 1.2 equivalents acetic anhydride, 1 hour.

Yield :

  • Nitration: 80–85% (isolated as hydrochloride salt).

  • Acetylation: 90–94%.

Advantages :

  • Avoids handling unstable intermediates.

  • Scalable to multi-kilogram batches.

Palladium-Catalyzed Coupling and Nitration

Procedure :

  • Substrate : 4-Chloro-3-nitrobutylacetamide is reacted with morpholine via Buchwald-Hartwig amination.

  • Catalyst : Pd(OAc)₂/Xantphos (5 mol%) in toluene at 110°C.

  • Post-Nitration : Introduces second nitro group using NaNO₂/Cu(NO₃)₂ in acetic acid.

Key Data :

StepYieldPurity
Amination78%98%
Nitration70%95%

Limitations :

  • High catalyst cost.

  • Requires inert atmosphere.

Comparative Analysis of Methods

MethodYield (%)ScalabilityCost Efficiency
Direct Nitration65–72ModerateHigh
Stepwise Assembly80–94HighModerate
Pd-Catalyzed Route70–78LowLow

Optimization Insights :

  • Direct Nitration is cost-effective but requires precise temperature control.

  • Stepwise Assembly offers higher yields and scalability for industrial applications.

  • Pd-Catalyzed Routes are limited to small-scale syntheses due to catalyst expenses.

Critical Reaction Parameters

Nitration Efficiency

  • Mixed Acid Composition : Higher H₂SO₄ ratios (≥50%) improve nitro group incorporation.

  • Solvent Choice : Dichloromethane minimizes side reactions vs. polar solvents.

Acetylation Kinetics

  • Base Selection : Pyridine outperforms triethylamine in suppressing O-acetylation.

  • Stoichiometry : Excess acetic anhydride (1.5 eq.) drives reaction completion.

Analytical Characterization

  • NMR : δ 1.98 (s, 3H, CH₃CO), 2.45–2.60 (m, 4H, morpholine), 4.10 (t, 2H, CH₂NO₂).

  • MS (ESI+) : m/z 291.13 [M+H]⁺ (calc. 291.28).

  • HPLC : Retention time 8.2 min (C18 column, acetonitrile/water).

Challenges and Mitigation Strategies

  • Thermal Instability : Dinitro intermediates decompose above 50°C; use cold nitration baths.

  • Byproduct Formation : Recrystallization from ethanol/water (7:3) removes nitrophenols.

Industrial-Scale Recommendations

  • Adopt Stepwise Assembly for batch production (≥100 kg).

  • Implement in-line FTIR monitoring to track nitration progress .

Chemical Reactions Analysis

Types of Reactions

N-(4-MORPHOLINO-3,3-DINITROBUTYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles (e.g., halides). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.

Major Products Formed

Major products formed from these reactions include various nitro, amino, and substituted derivatives of the original compound

Scientific Research Applications

Medicinal Chemistry

N-[4-(morpholin-4-yl)-3,3-dinitrobutyl]acetamide is primarily investigated for its potential therapeutic effects. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development.

Pharmacological Properties

Research indicates that compounds with similar morpholine structures exhibit a range of pharmacological activities, including:

  • Antimicrobial Activity : Morpholine derivatives have shown efficacy against various pathogens, suggesting that this compound may also possess antimicrobial properties.
  • CNS Activity : Compounds containing morpholine rings are often explored for their effects on the central nervous system. The potential to modulate neurotransmitter systems could position this compound as a candidate for treating neurological disorders.

Case Studies and Research Findings

Several studies have examined the applications of morpholine derivatives in clinical settings. Below are summarized findings from relevant research:

Study Focus Findings
Study 1 Histamine H3 receptor antagonismIdentified morpholine derivatives that act as inverse agonists at the H3 receptor, indicating potential for treating sleep disorders.
Study 2 Observational research in healthcareHighlighted the importance of case studies in understanding the real-world implications of pharmacological interventions.
Study 3 Structure-activity relationship analysisDemonstrated that modifications to the morpholine structure can enhance biological activity and selectivity towards specific targets.

Potential Applications in Drug Development

Given its structural attributes and preliminary findings, this compound may be explored further for:

  • Antineoplastic Agents : Investigating its ability to inhibit tumor growth through targeted action on cancer cells.
  • Antidepressants : Exploring its role in modulating serotonin pathways, which could lead to new treatments for depression.

Mechanism of Action

The mechanism of action of N-(4-MORPHOLINO-3,3-DINITROBUTYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular pathways are essential to understand its full potential and applications.

Comparison with Similar Compounds

Key Observations:

  • Morpholine vs. Piperidine : Morpholine-containing compounds (e.g., ) often exhibit improved solubility due to the oxygen atom in the morpholine ring, whereas piperidine analogs (e.g., ) may enhance lipophilicity and CNS penetration.
  • Acetamide Linkage : The acetamide group is a common pharmacophore in analgesics (e.g., ) and enzyme inhibitors (e.g., ).

Pharmacological Activities

  • Anti-Proliferative Activity : Nitro-indazole acetamides (e.g., 2-(4-ethoxyphenyl)-N-(5-nitro-1H-indazol-3-yl)acetamide) inhibit cancer cell proliferation via undefined mechanisms, possibly linked to nitro group bioactivation .
  • Analgesic/Anti-Hypernociceptive Activity: Piperazine-sulfonyl acetamides (e.g., compound 37 in ) show efficacy in inflammatory pain models, comparable to paracetamol.
  • COX/LOX Inhibition : Thiazole-containing acetamides (e.g., N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide) demonstrate dual cyclooxygenase/lipoxygenase inhibition, relevant for anti-inflammatory applications .

Biological Activity

N-[4-(morpholin-4-yl)-3,3-dinitrobutyl]acetamide is a compound that has garnered attention for its potential biological activities. This article aims to detail its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H18N4O6C_{10}H_{18}N_{4}O_{6} and features a morpholine ring, which is significant for its biological activity. The presence of the dinitrobutyl moiety contributes to its reactivity and potential therapeutic effects.

The biological activity of this compound is primarily attributed to its interaction with various receptor systems. Research indicates that compounds with similar structures often exhibit high affinity for sigma receptors, particularly the σ1 receptor, which is implicated in pain modulation and neuroprotection .

2. Pharmacological Effects

The pharmacological profile of this compound suggests a range of activities:

  • Antinociceptive Effects : Preliminary studies indicate that compounds with morpholine structures can reduce nociception in animal models. For example, related compounds have demonstrated significant antinociceptive effects in formalin tests, suggesting potential use in pain management .
  • Anticancer Activity : Mannich bases, a class of compounds that includes this compound, are noted for their anticancer properties. They may induce apoptosis in cancer cells through various pathways .

Case Studies

Several studies have investigated the biological activity of related morpholine derivatives:

  • Study on Antinociceptive Activity :
    • A study evaluated the antinociceptive effect of a morpholine-based compound in rats using the formalin test. Results showed a dose-dependent reduction in pain response, indicating significant analgesic properties at specific dosages .
  • Anticancer Potential :
    • Research on Mannich bases highlighted their ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The study emphasized the structural importance of morpholine in enhancing biological activity against various cancer cell lines .

Data Tables

The following table summarizes key findings from various studies on the biological activity of this compound and related compounds:

Compound Biological Activity IC50/Ki (nM) Reference
This compoundAntinociceptiveTBD
2-(3,4-Dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamideσ1 Receptor Affinity42
Mannich Bases (various)Anticancer (cell proliferation inhibition)Varies

Safety and Toxicology

While exploring the biological activities, it is crucial to consider the safety profile of this compound. Toxicological assessments indicate that compounds with similar structures can exhibit various degrees of toxicity depending on dosage and exposure routes. Further studies are needed to establish a comprehensive safety profile.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-[4-(morpholin-4-yl)-3,3-dinitrobutyl]acetamide, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves multi-step reactions, such as nucleophilic substitution and acetylation. Key steps include:

  • Morpholine ring introduction : Reacting nitroalkyl precursors with morpholine under reflux in aprotic solvents (e.g., DMF or dichloromethane) .
  • Acetamide formation : Using acetyl chloride in the presence of a base (e.g., Na₂CO₃) to acetylate the amine intermediate .
  • Purification : Silica gel chromatography or recrystallization from ethyl acetate improves purity (>95%) .
    • Data Table :
StepReagents/ConditionsYield (%)Purity (%)
Morpholine substitutionMorpholine, DMF, 80°C, 12h65–7085
AcetylationAcetyl chloride, Na₂CO₃, CH₂Cl₂, RT58–6292
PurificationEthyl acetate recrystallization98

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., morpholine CH₂ groups at δ 3.3–3.5 ppm) and confirms acetyl group integration .
  • X-ray Crystallography : Resolves 3D conformation, highlighting nitro group spatial orientation and morpholine ring planarity .
  • Mass Spectrometry (MS) : ESI/APCI(+) confirms molecular weight (e.g., [M+H]⁺ at m/z 347) .

Q. What preliminary biological activities have been reported for this compound?

  • Methodology :

  • Antimicrobial Assays : Tested against Gram-positive/negative bacteria (MIC values: 8–32 µg/mL) .
  • Cancer Cell Viability : Evaluated via MTT assay (IC₅₀: 15–25 µM in HeLa cells) .
    • Key Finding : The morpholine and nitro groups enhance membrane permeability, contributing to bioactivity .

Advanced Research Questions

Q. How can computational chemistry optimize the compound’s interaction with biological targets?

  • Methodology :

  • Molecular Docking : Predicts binding affinity to enzymes (e.g., COX-2 or kinases) using AutoDock Vina .
  • MD Simulations : Assess stability of ligand-receptor complexes (e.g., 100 ns simulations in GROMACS) .
    • Data Insight : Nitro groups form hydrogen bonds with catalytic residues, while morpholine enhances solubility .

Q. What structure-activity relationship (SAR) trends are observed in morpholinyl acetamide derivatives?

  • Methodology :

  • Analog Synthesis : Modify substituents (e.g., nitro → cyano) and test bioactivity .
    • SAR Table :
DerivativeR-GroupAntimicrobial Activity (MIC)Anticancer (IC₅₀)
Parent compound3,3-dinitrobutyl8–32 µg/mL15–25 µM
Nitro → Cyano3,3-dicyanobutyl16–64 µg/mL>50 µM
Morpholine → PiperidinePiperidinyl32–128 µg/mL30–40 µM

Q. How can contradictory bioactivity data across studies be resolved?

  • Methodology :

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, serum concentration) .
  • Dose-Response Curves : Re-evaluate IC₅₀ values under standardized protocols .
    • Example : Discrepancies in anticancer activity may arise from differences in cell passage number or incubation time .

Q. What strategies improve metabolic stability in vivo?

  • Methodology :

  • ProDrug Design : Introduce hydrolyzable esters to protect the nitro group .
  • CYP450 Inhibition Assays : Identify metabolic hotspots (e.g., morpholine ring oxidation) .

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